2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
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Overview
Description
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a complex organic compound that features a quinoline moiety and a benzodioxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of 2-methylquinolin-8-ol with a suitable phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized as a corrosion inhibitor in various industrial processes to protect metals from corrosion.
Mechanism of Action
The mechanism of action of 2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting cellular processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: A simpler quinoline derivative with similar biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its combination of a quinoline moiety and a benzodioxaphosphol ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
82204-53-3 |
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Molecular Formula |
C16H12NO4P |
Molecular Weight |
313.24 g/mol |
IUPAC Name |
2-(2-methylquinolin-8-yl)oxy-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C16H12NO4P/c1-11-9-10-12-5-4-8-15(16(12)17-11)21-22(18)19-13-6-2-3-7-14(13)20-22/h2-10H,1H3 |
InChI Key |
YIGDGZXICAOXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OP3(=O)OC4=CC=CC=C4O3)C=C1 |
Origin of Product |
United States |
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